3-Ethoxycyclobutan-1-amine hydrochloride

Description

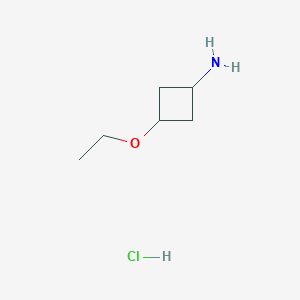

3-Ethoxycyclobutan-1-amine hydrochloride (molecular formula: C₆H₁₃NO·HCl) is a cyclobutane-derived amine salt characterized by an ethoxy substituent at the 3-position of the cyclobutane ring and an amine group at the 1-position. This compound is structurally notable for its small, strained cyclobutane ring, which influences its reactivity and physicochemical properties.

Key identifiers include:

- InChIKey: JEUJTNFONKUPKD-UHFFFAOYSA-N

- Monoisotopic mass: 115.09972 Da (free base), 151.58 g/mol (hydrochloride salt)

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSGSZYRXASUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-ethoxycyclobutan-1-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of ethyl cyclobutanecarboxylate with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include heating the mixture under reflux and then cooling it to precipitate the product .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

3-Ethoxycyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Information

- Molecular Formula :

- Molecular Weight : 150.63 g/mol

- SMILES : CCOC1CC(C1)N

- InChI : InChI=1S/C6H13NO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4,7H2,1H3

Medicinal Chemistry

3-Ethoxycyclobutan-1-amine hydrochloride has garnered attention for its potential biological activities. Research indicates that it may interact with various biological targets, offering insights into its therapeutic potential.

Key Mechanisms of Action

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : It may modulate receptor functions, influencing physiological responses relevant to various diseases.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that can be utilized in drug discovery and development.

Synthetic Routes

The synthesis typically involves cyclization reactions that yield this compound from simpler precursors. Common methods include:

- Cyclization of Ethoxy-substituted Amines : Reacting ethyl halides with cyclobutane derivatives under basic conditions.

- Reduction Reactions : Converting ketones to amines using reducing agents like lithium aluminum hydride.

Cancer Research

A notable study investigated the role of this compound as an inhibitor of AKT signaling pathways in cancer cell lines. The results showed a significant reduction in cell proliferation, suggesting its potential as an anti-cancer agent.

Neuroprotection Studies

Research has indicated that this compound may protect neuronal cells from oxidative stress-induced apoptosis. This property could position it as a candidate for treating neurodegenerative diseases.

Metabolic Disorders

Investigations into the effects of this compound on metabolic pathways have shown promise in addressing complications related to diabetes, particularly through modulation of insulin signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Configuration | Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring | Enzyme inhibition, receptor modulation |

| cis-3-Amino-1-methylcyclobutanol hydrochloride | Cis configuration | Reduced enzyme inhibition compared to trans |

| tert-butyl ((3-aminocyclobutyl)methyl) carbamate | Carbamate group | Varies based on substituent effects |

Mechanism of Action

The mechanism of action of 3-ethoxycyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Data for Cyclobutane Amine Derivatives

Key Differences and Implications

Lipophilicity and Bioavailability

- The ethoxy group in this compound provides moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with the highly hydrophobic 3-cyclohexyl analogue (logP ~2.8 vs. ~3.5) .

- The methoxy derivative (C₅H₁₁NO·HCl) exhibits reduced lipophilicity, limiting its utility in central nervous system (CNS) drug design compared to the ethoxy variant .

Thermal and Chemical Stability

- 3,3-Dimethylcyclobutan-1-amine hydrochloride requires storage below 25°C to prevent decomposition, whereas the ethoxy analogue’s stability is enhanced by electron-donating ethoxy groups .

Research and Industrial Relevance

- Pharmaceutical Applications : The ethoxy substituent’s balance of hydrophobicity and polarity makes this compound a candidate for prodrug development or kinase inhibitor intermediates .

- Agrochemical Potential: Cyclobutane amines with ethoxy groups are explored as herbicides, leveraging their stability and moderate environmental persistence .

Biological Activity

3-Ethoxycyclobutan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article will delve into its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C₆H₁₄ClNO

IUPAC Name: 3-ethoxycyclobutan-1-amine;hydrochloride

CAS Number: 1408074-55-4

The compound features a cyclobutane structure with an ethoxy substituent and an amine group, which are crucial for its biological interactions. The presence of the amine group allows for the formation of hydrogen bonds with biological macromolecules, influencing their activity and function.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The amine group facilitates these interactions, potentially modulating various biochemical pathways. The exact mechanism remains under investigation, but preliminary studies suggest that it may affect neurotransmitter systems or enzyme activities related to metabolic processes.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications. It is being evaluated for:

- Antiviral Activity: Preliminary studies suggest potential efficacy against certain viral infections by disrupting viral replication mechanisms.

- Neuropharmacology: Its ability to interact with neurotransmitter receptors positions it as a candidate for further exploration in treating neurological disorders .

Toxicological Profile

The compound exhibits some toxicity, with classifications indicating it is harmful if swallowed and causes skin irritation. Safety assessments are crucial for any therapeutic application .

Study Overview

A recent study investigated the effects of this compound on cellular models infected with viruses. The results indicated a dose-dependent reduction in viral load, suggesting its potential as an antiviral agent.

| Concentration (µM) | Viral Load Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This table illustrates the compound's effectiveness at various concentrations, highlighting its potential utility in antiviral therapy .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Methoxycyclobutan-1-amine | Cyclobutane | Moderate neuroactivity |

| 3-Propoxycyclobutan-1-amine | Cyclobutane | Antidepressant properties |

| This compound | Cyclobutane | Potential antiviral activity |

The ethoxy group in this compound enhances its reactivity and interaction profile compared to its analogs, making it a subject of interest for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.